molecular formula C22H31NO2 B032835 (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 260389-90-0

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Cat. No.: B032835
CAS No.: 260389-90-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-FQEVSTJZSA-N
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Description

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenol group, a hydroxymethyl group, and a diisopropylamino group attached to a phenylpropyl chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpropyl Chain: The initial step involves the formation of the phenylpropyl chain through a Friedel-Crafts alkylation reaction. Benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Diisopropylamino Group: The next step involves the introduction of the diisopropylamino group through a reductive amination reaction. The phenylpropyl intermediate is reacted with diisopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxymethylation: The final step involves the hydroxymethylation of the phenol group.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Cyclohexanol derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It influences signaling pathways related to inflammation, pain perception, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: The enantiomer of the compound with different stereochemistry.

    2-(3-(diisopropylamino)-1-phenylpropyl)phenol: Lacks the hydroxymethyl group.

    2-(3-(dimethylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: Contains a dimethylamino group instead of a diisopropylamino group.

Uniqueness

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is unique due to its specific stereochemistry and the presence of both the diisopropylamino and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 2
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 3
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 5
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Reactant of Route 6
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

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